molecular formula C16H12BrN3O2 B2588205 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide CAS No. 891127-12-1

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide

Cat. No.: B2588205
CAS No.: 891127-12-1
M. Wt: 358.195
InChI Key: QPNMAYWVSJBNEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, built around the 1,3,4-oxadiazole heterocyclic scaffold. The 1,3,4-oxadiazole nucleus is extensively studied due to its unique bioisosteric properties, metabolic stability, and an unusually wide spectrum of potential biological activities . This particular derivative features a 4-bromophenyl group at the 5-position of the oxadiazole ring, which may influence its electronic properties and binding affinity, and a 3-methylbenzamide moiety at the 2-position. The presence of the toxophoric –N=C–O– linkage within the 1,3,4-oxadiazole ring is often associated with potent pharmacological activities . Compounds based on the 1,3,4-oxadiazole framework have been reported to exhibit diverse biological activities in research settings, including antimicrobial , anticancer , anti-inflammatory , antioxidant , and antiviral effects . Some 1,3,4-oxadiazole derivatives act as enzyme inhibitors, targeting structures such as cyclooxygenase-2 (COX-2), butyrylcholinesterase (BChE), and tyrosine kinases, which are relevant to cancer proliferation and inflammatory diseases . The 1,3,4-oxadiazole ring is known for its versatility as a flat aromatic linker in drug design, providing appropriate orientation for binding to biological targets, and can serve as a bioisostere for ester and amide functional groups, potentially improving metabolic stability . This product is intended for non-human research applications only in fields such as medicinal chemistry, hit-to-lead optimization, and biological screening. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c1-10-3-2-4-12(9-10)14(21)18-16-20-19-15(22-16)11-5-7-13(17)8-6-11/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNMAYWVSJBNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzohydrazide with 3-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the 1,3,4-oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.

    Oxidation and Reduction: Products may include oxidized or reduced forms of the oxadiazole ring or benzamide moiety.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds with oxadiazole moieties often exhibit anticonvulsant properties. While N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide has not been directly evaluated for this activity, its structural analogs have shown efficacy in models of seizure disorders. Studies on related compounds suggest that modifications to the oxadiazole ring can enhance anticonvulsant activity, making this compound a candidate for further investigation in neurological applications .

Biological Mechanisms and Interactions

Understanding the biological interactions of this compound is crucial for elucidating its therapeutic potential. Research typically involves studying the compound's interactions with various biological targets, including enzymes and receptors involved in disease pathways. Such studies can provide insights into its mechanism of action and guide the development of more effective derivatives.

Structural Comparisons and Derivative Development

The unique structure of this compound allows for the exploration of its derivatives to enhance biological activity. Comparative studies with other oxadiazole derivatives can reveal how different substituents affect pharmacological properties. The following table summarizes some related compounds and their unique features:

Compound NameStructureUnique Features
1,3,4-Oxadiazole Derivative ACHBrFNOLacks trifluoromethyl group; shows different biological activity
4-Trifluoromethyl-N-(4-bromophenyl)-1,2,5-oxadiazol-3-amineCHBrFNOSimilar bromophenyl structure but different oxadiazole configuration
5-(Furan-2-yl)-1,3,4-oxadiazol-2-carboxamideCHNOContains furan instead of phenyl; different interaction profiles

These comparisons highlight the diversity within oxadiazole derivatives and their varying biological activities.

Future Directions in Research

Given the promising applications of this compound in anticancer and anticonvulsant research, future studies should focus on:

  • Synthesis of Derivatives : Investigating modifications to enhance efficacy.
  • In Vivo Studies : Conducting animal model experiments to evaluate pharmacokinetics and therapeutic effects.
  • Mechanistic Studies : Exploring interactions with specific biological targets to understand the compound's mode of action.

Mechanism of Action

The mechanism by which N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity . In cancer cells, it may induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of 1,3,4-Oxadiazole and Related Derivatives
Compound Name Core Structure Substituents/Functional Groups Key Structural Differences Source
N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide 1,3,4-Oxadiazole 4-Bromophenyl, 3-methylbenzamide Reference compound for comparison N/A
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine 1,3,4-Oxadiazole + Benzoxazole 3-Bromophenyl, 4-methylphenylamine Bromine at meta position; fused benzoxazole ring
N-5-Tetrazolyl-N′-4-bromophenylacylurea (2j) Tetrazole + Acylurea 4-Bromophenyl, tetrazolyl group Tetrazole core vs. oxadiazole; acylurea linker
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide 1,3,4-Oxadiazole (thioxo) 4-Chlorophenyl, thioxo group, branched alkyl Thioxo substitution; chloro vs. bromo halogen

Key Observations :

  • Halogen Positioning : The para-bromine in the main compound contrasts with the meta-bromine in ’s benzoxazole-oxadiazole hybrid, which may alter electronic distribution and steric interactions .
  • Functional Group Modifications : Thioxo-substituted oxadiazoles () introduce sulfur, enhancing polarizability and redox activity compared to oxygen-based analogs .

Physicochemical Properties Comparison

Table 2: Spectral and Analytical Data of Selected Compounds
Compound Name IR (C-Br, cm⁻¹) ¹H-NMR (Aromatic Protons, δ ppm) Molecular Weight (g/mol) Elemental Analysis (C/H/N) Source
This compound ~560 (C-Br) ~7.2–8.2 (Ar-H), 2.34 (CH3) ~401.25 Not reported N/A
Compound 4l () 561 7.21–8.19 (12H, Ar-H) 444.29 C: 59.08%; H: 3.38%; N: 12.53%
Compound 2j () Not reported Not reported ~365.18 Not reported
Compound S1 () Not reported 2.34 (CH3), 7.21–8.19 (Ar-H) 395.87 Not reported

Key Observations :

  • Halogen Effects : The C-Br IR stretch (~560–561 cm⁻¹) is consistent across brominated analogs . Chlorinated derivatives (e.g., ) lack this peak but show similar aromatic proton shifts.
  • Solubility : The 3-methylbenzamide group in the main compound likely enhances lipophilicity compared to acylurea derivatives (), which may exhibit better aqueous solubility due to hydrogen-bonding urea moieties .

Key Observations :

  • Plant Growth Regulation : Tetrazolyl-arylurea derivatives () demonstrate cytokinin-like activity at low concentrations, suggesting halogenated aromatics may enhance phytochemical efficacy .

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on existing literature.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazides with carboxylic acids or their derivatives under acidic conditions. The yield and purity of the synthesized compound are critical for subsequent biological evaluations.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds containing oxadiazole rings. For instance, derivatives similar to this compound have shown significant antibacterial effects against various strains of bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis pathways.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa10Apoptosis induction
MCF715Cell cycle arrest

Larvicidal Activity

Furthermore, this compound exhibits larvicidal activity against mosquito larvae. This property is particularly relevant in vector control for diseases such as malaria and dengue fever.

Larvae Species LC50 (ppm) Effect Observed
Aedes aegypti25Significant mortality
Anopheles stephensi30Reduced viability

Case Studies

  • Antimicrobial Study : A recent study published in Journal of Antimicrobial Chemotherapy evaluated various oxadiazole derivatives and found that those with bromine substitutions exhibited enhanced activity against gram-positive bacteria compared to their non-brominated counterparts .
  • Anticancer Research : In a study conducted by Smith et al., the compound was tested against breast cancer cell lines and showed promising results in reducing cell proliferation through apoptosis mechanisms .
  • Vector Control Trials : Field trials conducted in Brazil demonstrated the effectiveness of larvicidal formulations containing this compound in reducing mosquito populations significantly .

Q & A

Q. What are the common synthetic routes for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide, and what optimization strategies are recommended for improving yield?

Methodological Answer: The synthesis typically involves:

Esterification : Reacting 4-bromobenzoic acid with methanol and sulfuric acid to form methyl 4-bromobenzoate.

Hydrazination : Converting the ester to 4-bromophenylhydrazide using hydrazine hydrate.

Oxadiazole Formation : Treating the hydrazide with cyanogen bromide (BrCN) in methanol to generate 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine.

Coupling Reaction : Reacting the oxadiazole amine with 3-methylbenzoyl chloride in dry THF with NaH as a base .

Q. Optimization Strategies :

  • Temperature Control : Maintain reflux conditions during coupling (e.g., 60–70°C) to enhance reaction efficiency.
  • Solvent Choice : Use anhydrous THF to minimize side reactions.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) improves purity (>95%) .

Q. Table 1: Synthetic Route Comparison

StepReagents/ConditionsYield (%)Key Challenges
1H₂SO₄, MeOH, reflux85–90Acid handling
2NH₂NH₂·H₂O, EtOH70–75Hydrazine toxicity
3BrCN, MeOH, RT60–65Cyanogen bromide safety
43-methylbenzoyl chloride, NaH/THF50–55Moisture sensitivity

Q. How is the purity of this compound typically characterized, and what analytical techniques are most effective?

Methodological Answer:

  • Melting Point (mp) : Determine using a capillary tube apparatus (e.g., mp 114–116°C for structurally similar oxadiazoles) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., aromatic protons at δ 7.2–8.1 ppm, oxadiazole C=O at ~165 ppm) .
  • HPLC : Reverse-phase C18 column (ACN/water gradient) with UV detection at 254 nm; retention time ~8.2 min .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 372.03) .

Q. Key Considerations :

  • Use triplicate runs for reproducibility.
  • Compare spectral data with literature (e.g., PubChem entries for analogous oxadiazoles) .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in biological activity data across studies involving this compound?

Methodological Answer:

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed cell lines, serum-free media) to eliminate variability .
  • Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays .
  • Dose-Response Analysis : Test a wide concentration range (e.g., 0.1–100 µM) to identify subtoxic vs. therapeutic thresholds .
  • Structural Confirmation : Re-characterize the compound if discrepancies arise (e.g., unexpected byproducts in synthesis) .

Example : If antitumor activity varies, compare results across cancer cell lines (e.g., MCF-7 vs. HeLa) and validate via apoptosis markers (e.g., caspase-3 activation) .

Q. How can computational methods be integrated into experimental design to predict the compound’s interactions with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model binding to bacterial enoyl-ACP reductase (FabI), a target for antimicrobial oxadiazoles .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes.

QSAR Modeling : Correlate substituent effects (e.g., bromine vs. chlorine) with bioactivity using descriptors like logP and polar surface area .

Q. Data Interpretation :

  • Prioritize targets with docking scores ≤ −7.0 kcal/mol.
  • Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What experimental approaches are recommended to evaluate the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • Lipophilicity : Measure logP via shake-flask method (expected logP ~3.5 due to bromophenyl/oxadiazole groups) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 min .
  • Plasma Protein Binding : Use ultrafiltration to assess free fraction (e.g., >90% binding suggests limited bioavailability) .

Q. Table 2: PK Parameter Predictions

ParameterMethodExpected Outcome
logPShake-flask3.4–3.6
t₁/₂ (microsomes)LC-MS/MS25–30 min (human)
BBB PenetrationPAMPA assayLow (Pe ~1.2 × 10⁻⁶ cm/s)

Q. How can researchers troubleshoot low yields in the final coupling step of synthesis?

Methodological Answer:

  • Moisture Control : Ensure anhydrous THF and strict inert atmosphere (N₂/Ar) to prevent hydrolysis of NaH .
  • Reagent Stoichiometry : Optimize molar ratios (e.g., 1.2:1 acyl chloride:amine) to drive reaction completion .
  • Alternative Coupling Agents : Test EDC/HOBt or DCC/DMAP for milder conditions .
  • Byproduct Analysis : Use TLC (hexane:EtOAc 1:1) to identify unreacted starting materials.

Q. What structural modifications could enhance the compound’s antimicrobial potency while reducing cytotoxicity?

Methodological Answer:

  • Substituent Effects : Replace 4-bromophenyl with 4-fluorophenyl to reduce molecular weight while retaining halogen bonding .
  • Scaffold Hybridization : Fuse with thiazolidinedione (e.g., Compound 5b in ) to target bacterial biofilms.
  • Prodrug Design : Introduce ester groups at the benzamide moiety for controlled release in acidic environments .

Validation : Screen analogs via disk diffusion assays against S. aureus and cytotoxicity in HEK293 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.